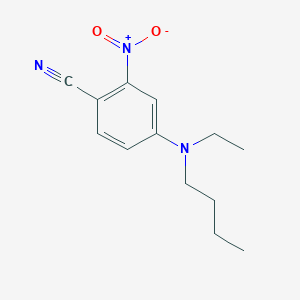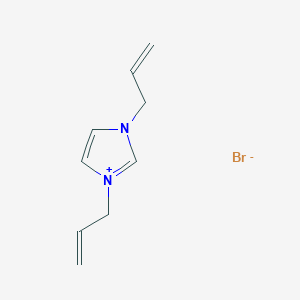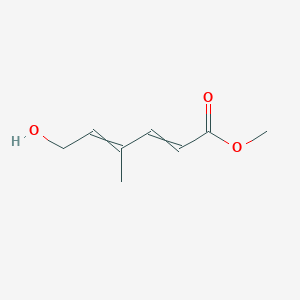
Pyrimidine, 1,1'-methylenebis[3-(4-chlorophenyl)hexahydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrimidine, 1,1’-methylenebis[3-(4-chlorophenyl)hexahydro-]: is a complex organic compound with the molecular formula C21H26Cl2N4
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pyrimidine, 1,1’-methylenebis[3-(4-chlorophenyl)hexahydro-] typically involves the following steps:
Formation of the Pyrimidine Ring: The initial step involves the formation of the pyrimidine ring through a condensation reaction between a suitable diamine and a diketone. This reaction is usually carried out under acidic conditions to facilitate ring closure.
Introduction of Chlorophenyl Groups: The chlorophenyl groups are introduced through a substitution reaction, where the hydrogen atoms on the pyrimidine ring are replaced by chlorophenyl groups. This step often requires the use of a strong base and a chlorinating agent.
Formation of the Methylene Bridge: The final step involves the formation of the methylene bridge, which connects the two pyrimidine rings. This is typically achieved through a condensation reaction using formaldehyde or a similar methylene donor.
Industrial Production Methods
In an industrial setting, the production of Pyrimidine, 1,1’-methylenebis[3-(4-chlorophenyl)hexahydro-] is carried out in large-scale reactors under controlled conditions. The process involves:
Batch or Continuous Processing: Depending on the scale of production, either batch or continuous processing methods are used. Batch processing is suitable for smaller quantities, while continuous processing is preferred for large-scale production.
Purification and Isolation: After synthesis, the compound is purified using techniques such as recrystallization, distillation, or chromatography to remove impurities and obtain the desired product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Pyrimidine, 1,1’-methylenebis[3-(4-chlorophenyl)hexahydro-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.
Substitution: The chlorophenyl groups can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Pyrimidine, 1,1’-methylenebis[3-(4-chlorophenyl)hexahydro-] has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Pyrimidine, 1,1’-methylenebis[3-(4-chlorophenyl)hexahydro-] involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Pyrimidine, 1,1’-methylenebis[3-(4-bromophenyl)hexahydro-]
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Uniqueness
Pyrimidine, 1,1’-methylenebis[3-(4-chlorophenyl)hexahydro-] is unique due to the presence of chlorophenyl groups and a methylene bridge, which confer distinct chemical properties and potential applications
Eigenschaften
CAS-Nummer |
683811-45-2 |
|---|---|
Molekularformel |
C21H26Cl2N4 |
Molekulargewicht |
405.4 g/mol |
IUPAC-Name |
1-(4-chlorophenyl)-3-[[3-(4-chlorophenyl)-1,3-diazinan-1-yl]methyl]-1,3-diazinane |
InChI |
InChI=1S/C21H26Cl2N4/c22-18-3-7-20(8-4-18)26-13-1-11-24(16-26)15-25-12-2-14-27(17-25)21-9-5-19(23)6-10-21/h3-10H,1-2,11-17H2 |
InChI-Schlüssel |
FPDGHCDLPVFLCT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CN(C1)C2=CC=C(C=C2)Cl)CN3CCCN(C3)C4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(Dimethylamino)methyl]-4-hydroxypent-3-en-2-one;hydrochloride](/img/structure/B12531835.png)
![3-(8-Methyl-1,4-dioxaspiro[4.5]decan-7-yl)propanoic acid](/img/structure/B12531851.png)
![2-Benzyl-3-phenyl-2-azaspiro[3.5]nonan-1-one](/img/structure/B12531858.png)

![1,7-Dimethylidene-6,7-dihydro-1H-cyclopenta[e]azulene](/img/structure/B12531863.png)
![Ethyl [3-(1-nitroethyl)-1,2,4-thiadiazol-5-yl]carbamate](/img/structure/B12531879.png)


![2-[(4-ethylsulfonylphenyl)methyl]-6-phenoxy-1H-benzimidazole](/img/structure/B12531898.png)

![2-[(3-Phenylpropyl)sulfanyl]-1,3-benzothiazole](/img/structure/B12531914.png)
![7-[(Hydroxyimino)methyl]-2H-1-benzopyran-2-one](/img/structure/B12531917.png)
![1-(Diphenylmethyl)-4-{tris[4-(diphenylmethyl)phenyl]methyl}benzene](/img/structure/B12531923.png)
silane](/img/structure/B12531926.png)
